Cas no 901021-93-0 (8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline)

8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline structure
901021-93-0 structure
商品名:8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline
CAS番号:901021-93-0
MF:C25H21N3O2
メガワット:395.453145742416
CID:6432728
PubChem ID:20852711

8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline 化学的及び物理的性質

名前と識別子

    • 8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline
    • AKOS001796119
    • 8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
    • 8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
    • F3407-1450
    • 901021-93-0
    • 8-methoxy-1-(4-methoxyphenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline
    • インチ: 1S/C25H21N3O2/c1-16-4-6-17(7-5-16)24-22-15-26-23-13-12-20(30-3)14-21(23)25(22)28(27-24)18-8-10-19(29-2)11-9-18/h4-15H,1-3H3
    • InChIKey: GCUOEYZBAOPIGL-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C=CC2=C(C=1)C1=C(C=N2)C(C2C=CC(C)=CC=2)=NN1C1C=CC(=CC=1)OC

計算された属性

  • せいみつぶんしりょう: 395.16337692g/mol
  • どういたいしつりょう: 395.16337692g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 30
  • 回転可能化学結合数: 4
  • 複雑さ: 559
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.5
  • トポロジー分子極性表面積: 49.2Ų

8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3407-1450-20μmol
8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
901021-93-0
20μmol
$79.0 2023-09-10
Life Chemicals
F3407-1450-4mg
8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
901021-93-0
4mg
$66.0 2023-09-10
Life Chemicals
F3407-1450-2μmol
8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
901021-93-0
2μmol
$57.0 2023-09-10
Life Chemicals
F3407-1450-5mg
8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
901021-93-0
5mg
$69.0 2023-09-10
Life Chemicals
F3407-1450-15mg
8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
901021-93-0
15mg
$89.0 2023-09-10
Life Chemicals
F3407-1450-5μmol
8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
901021-93-0
5μmol
$63.0 2023-09-10
Life Chemicals
F3407-1450-2mg
8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
901021-93-0
2mg
$59.0 2023-09-10
Life Chemicals
F3407-1450-10μmol
8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
901021-93-0
10μmol
$69.0 2023-09-10
Life Chemicals
F3407-1450-30mg
8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
901021-93-0
30mg
$119.0 2023-09-10
Life Chemicals
F3407-1450-25mg
8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
901021-93-0
25mg
$109.0 2023-09-10

8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline 関連文献

8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinolineに関する追加情報

8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline: A Comprehensive Overview

8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS No. 901021-93-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoloquinolines, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and potential therapeutic applications of 8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline.

Chemical Structure and Synthesis

The molecular formula of 8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is C25H22N4O2, with a molecular weight of 406.47 g/mol. The compound features a pyrazoloquinoline core with substituents at specific positions, including a methoxy group at the 8-position, a 4-methoxyphenyl group at the 1-position, and a 4-methylphenyl group at the 3-position. These substituents play crucial roles in modulating the compound's biological activities and physicochemical properties.

The synthesis of 8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions. One common approach is to start with the condensation of an appropriate quinoline derivative with a substituted hydrazine. The resulting intermediate is then subjected to further functionalization to introduce the desired substituents. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for the preparation of this compound.

Biological Activities

8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has been extensively studied for its diverse biological activities. One of its most notable properties is its anti-inflammatory effect. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has demonstrated significant anti-cancer activity. Research has shown that it can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action involves the modulation of key signaling pathways such as p53 and Bcl-2.

The neuroprotective effects of 8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline have also been explored. Studies have indicated that it can protect neurons from oxidative stress and reduce neuroinflammation in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These findings suggest that this compound may have therapeutic potential in the treatment of neurological disorders.

Clinical Applications and Future Prospects

The promising biological activities of 8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline have led to increased interest in its clinical applications. Several preclinical studies have been conducted to evaluate its safety and efficacy in animal models. These studies have shown that the compound is well-tolerated and exhibits favorable pharmacokinetic properties.

In recent years, there has been a growing focus on translating these preclinical findings into clinical trials. Phase I clinical trials are currently underway to assess the safety and pharmacokinetics of 8-methoxy-1-(4-meth oxyphenyl)-3-(4 methyl phen yl)-1H-pyra zol o [ 4 , 3 - c ] quin oline strong > in healthy volunteers and patients with various diseases. Preliminary results from these trials are encouraging and suggest that this compound may have a favorable safety profile.

The future prospects for 8-meth oxy - 1 - ( 4 - met hoxy phen yl ) - 3 - ( 4 - met h yl phen yl ) - 1 H - pyra zol o [ 4 , 3 - c ] quin oline strong > are promising. Ongoing research aims to further elucidate its mechanism of action and optimize its therapeutic potential through structure-activity relationship (SAR) studies. Additionally, efforts are being made to develop novel formulations that enhance its bioavailability and reduce side effects.

Conclusion

8-M eth oxy - 1 - ( 4 - met hoxy phen yl ) - 3 - ( 4 - met h yl phen yl ) - 1 H - pyra zol o [ 4 , 3 - c ] quin oline strong > (CAS No. 901021-93-0) is a multifaceted compound with significant potential in various therapeutic areas. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it an attractive candidate for further development. As research continues to advance our understanding of this compound's biological activities and mechanisms of action, it is likely to play an increasingly important role in the treatment of inflammatory diseases, cancer, and neurological disorders.

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